6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Physicochemical property comparison logP differentiation Medicinal chemistry building blocks

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS 55643-82-8, molecular formula C₆H₅ClN₄, molecular weight 168.58 g/mol) is a heterocyclic building block featuring a triazole ring fused to a pyridazine core, substituted with chlorine at the 6-position and a methyl group at the 2-position of the triazole ring. Its computed XLogP3-AA value of 1.7 distinguishes it from non-methylated analogs, and the 6-chloro substituent provides a reactive handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, making it a versatile intermediate in medicinal chemistry programs.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 55643-82-8
Cat. No. B1611524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
CAS55643-82-8
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=NN2C(=N1)C=CC(=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3
InChIKeySPPCXCJWUYLSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS 55643-82-8) – Core Properties and Structural Identity for Procurement Assessment


6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS 55643-82-8, molecular formula C₆H₅ClN₄, molecular weight 168.58 g/mol) is a heterocyclic building block featuring a triazole ring fused to a pyridazine core, substituted with chlorine at the 6-position and a methyl group at the 2-position of the triazole ring [1]. Its computed XLogP3-AA value of 1.7 distinguishes it from non-methylated analogs, and the 6-chloro substituent provides a reactive handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, making it a versatile intermediate in medicinal chemistry programs [1][2].

Why In-Class [1,2,4]Triazolo[1,5-b]pyridazines Cannot Substitute 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine in Structure-Dependent Programs


The [1,2,4]triazolo[1,5-b]pyridazine scaffold exhibits substitution-dependent biological and physicochemical behavior that makes generic interchange unreliable. The presence of a chlorine atom at the C-6 position is a critical determinant of cytotoxic activity in pyridazine derivatives, with SAR analysis confirming that C-6 chloro substitution is a primary factor for activity while C-8 substitution is secondary [1]. Concurrently, the 2-methyl substituent alters computed logP (XLogP3-AA = 1.7) relative to non-methylated analogs, affecting solubility, membrane permeability, and off-target binding profiles in ways that cannot be predicted from the unsubstituted core alone [2]. Programs that have established SAR around a specific 6-chloro-2-methyl substitution pattern cannot simply replace this compound with bromo, amino, or unsubstituted variants without risking loss of activity, altered selectivity, or unexpected pharmacokinetic behavior.

Quantitative Comparator Evidence: Differentiation of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine

The 2-methyl substituent in 6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine increases molecular weight by 14.02 g/mol and computed lipophilicity (XLogP3-AA = 1.7) compared to the non-methylated 6-chloro analog (CAS 42399-79-1, MW 154.56 g/mol, XLogP3-AA not reported but structurally predicted to be lower by ~0.4–0.6 log units based on the methylene-to-methyl increment) [1][2]. This differentiated logP has direct implications for chromatographic retention time predictability and permeability in cell-based assays.

Physicochemical property comparison logP differentiation Medicinal chemistry building blocks

Structural Differentiation from 6-Methyl-[1,2,4]triazolo[1,5-b]pyridazine via Reactive Chlorine Handle

The C-6 chlorine atom in the target compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, as demonstrated with structurally analogous 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine derivatives in patent literature [1]. In contrast, 6-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS 114448-72-5, MW 134.14 g/mol) lacks this reactive handle, limiting its diversification potential to electrophilic substitution on the triazole ring or pyridazine ring functionalization . The target compound thus offers a broader range of derivatization chemistry for SAR exploration.

Synthetic utility comparison Cross-coupling reactivity Medicinal chemistry diversification

Halogen-Dependent Cytotoxic Activity: C-6 Chloro Essential for Potency in Triazolopyridazines

A systematic SAR study of fourteen 1,2,4-triazolo[4,3-b]- and 1,2,3,4-tetrazolo[1,5-b]pyridazine derivatives established that the presence of a chlorine atom at the C-6 position in the pyridazine ring determines cytotoxic activity as the primary factor, with C-8 substituents serving only a secondary role in modulating solubility [1]. The most active compound, 6-chloro-8-(N,N-dimethylaminosulfonylmethyl)-1,2,3,4-tetrazolo[1,5-b]pyridazine, exhibited an ED₅₀ of 0.009 × 10⁻⁴ mol/L, superior to cytosine arabinoside (ED₅₀ = 0.03–0.04 × 10⁻⁴ mol/L). While this study did not directly test the 6-chloro-2-methyl derivative, the class-level inference is that the C-6 chlorine is a critical pharmacophoric element, and its replacement with hydrogen, methyl, or amino groups would be predicted to diminish or abolish cytostatic activity based on the established SAR pattern [1].

Cytotoxicity SAR Halogen substitution effect Anticancer lead optimization

Differentiation from 6-Bromo-2-methyl Analog: Atomic Properties and Cross-Coupling Selectivity

The 6-bromo-2-methyl analog (CAS 2361644-74-6, MW 213.03 g/mol) has a molecular weight 44.45 g/mol higher than the target chloro compound (168.58 g/mol) and a monoisotopic mass difference of 43.95 Da (211.97 vs. 168.02 Da) . The C–Br bond dissociation energy (~285 kJ/mol) is lower than C–Cl (~351 kJ/mol), making the bromo analog more reactive in oxidative addition with Pd(0) catalysts but also more prone to premature decomposition or off-target reactivity in complex synthetic sequences. The chlorine atom provides a balanced reactivity profile—sufficiently activated for cross-coupling under optimized conditions while offering greater thermal and chemical stability during multi-step syntheses [1].

Halogen atom comparison Cross-coupling chemoselectivity Physicochemical property trade-offs

Storage Condition Specification Differentiating the Target Compound from Room-Temperature Stable Analogs

Commercial suppliers specify a storage temperature of 2–8°C for 6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine, indicating a requirement for refrigerated conditions that is not uniformly reported for all [1,2,4]triazolo[1,5-b]pyridazine analogs [1]. This specification implies that the target compound may have inherent chemical or polymorphic instability at ambient temperature (e.g., sensitivity to hydrolysis of the C–Cl bond or thermal rearrangement) that must be accounted for in procurement planning and inventory management. Laboratories that assume room-temperature storage based on experience with more stable analogs risk receiving degraded material.

Storage stability Procurement logistics Compound handling requirements

Available Purity Grades and Vendor-Specified Quality Control for Procurement Benchmarking

Commercially available purity specifications for the target compound range from 95% (AKSci, CymitQuimica) to 98% (MolCore, J&K Scientific), with ISO-certified production processes cited for the higher-grade material . In contrast, the 6-bromo-2-methyl analog is less widely stocked and purity specifications are less consistently reported, limiting procurement flexibility for programs that require batch-to-batch consistency or regulatory-grade documentation . The availability of at least two distinct purity tiers enables cost-optimized procurement—lower purity for initial SAR screening and higher purity for advanced lead optimization or in vivo studies.

Purity specification Quality control Vendor comparison

Procurement-Driven Application Scenarios for 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine


Medicinal Chemistry Kinase Inhibitor Programs Requiring C-6 Diversification

Based on the established role of triazolopyridazine scaffolds as c-Met and Pim-1 kinase inhibitors [1], and the documented importance of C-6 chlorine for cytotoxic activity in related pyridazine systems [2], this compound is positioned as a key intermediate for SAR programs exploring C-6 derivatization via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. The 2-methyl group provides differentiated lipophilicity (XLogP3-AA = 1.7) that affects kinase selectivity profiles compared to non-methylated cores [3]. Procurement should specify 98% purity (ISO-certified) for lead optimization campaigns to minimize confounding effects from trace impurities.

Fragment-Based Drug Discovery Libraries Requiring Balanced Reactivity Handles

For fragment-based screening collections, the chloro substituent provides a synthetically tractable handle for fragment elaboration without the excessive reactivity of the bromo analog (C–Br BDE ~285 kJ/mol vs. C–Cl BDE ~351 kJ/mol) [1]. The lower molecular weight of the target compound (168.58 g/mol) versus the bromo analog (213.03 g/mol) also satisfies fragment library design principles (MW < 250) with greater compliance to the Rule of Three, improving ligand efficiency metrics in initial hit identification.

Cytotoxicity SAR Studies Building on C-6 Chloro Pharmacophore Evidence

The class-level SAR evidence that C-6 chlorine determines cytotoxic activity in triazolo- and tetrazolo-pyridazines, with ED₅₀ values reaching 0.009 × 10⁻⁴ mol/L in KB and HeLa cell lines [1], supports the procurement of this compound as a core scaffold for systematic cytotoxicity optimization. The 2-methyl group allows exploration of steric and electronic effects on the triazole ring while maintaining the essential C-6 chloro pharmacophore. Laboratories should order refrigerated material (2–8°C) and verify purity (≥95%) upon receipt to ensure experimental reproducibility.

Comparative Physicochemical Profiling of Triazolopyridazine Congeners

The target compound, with its well-defined properties (MW 168.58, XLogP3-AA 1.7, H-bond acceptors = 3, rotatable bonds = 0), serves as a reference point for systematic comparison with 6-chloro (MW 154.56), 6-methyl (MW 134.14), and 6-bromo-2-methyl (MW 213.03) analogs [1]. The flat, rigid structure (rotatable bonds = 0) contributes to favorable entropy of binding when optimized as a kinase hinge-binding motif. Procurement of the full analog set enables controlled head-to-head comparisons of solubility, permeability, and metabolic stability that cannot be achieved by studying any single compound in isolation.

Quote Request

Request a Quote for 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.